molecular formula C12H10BrFN2O B8281403 2-(1-Bromo-ethyl)-3-(4-fluoro-phenyl)-3H-pyrimidin-4-one

2-(1-Bromo-ethyl)-3-(4-fluoro-phenyl)-3H-pyrimidin-4-one

Cat. No. B8281403
M. Wt: 297.12 g/mol
InChI Key: YTNKTTWMOIZWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Bromo-ethyl)-3-(4-fluoro-phenyl)-3H-pyrimidin-4-one is a useful research compound. Its molecular formula is C12H10BrFN2O and its molecular weight is 297.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Bromo-ethyl)-3-(4-fluoro-phenyl)-3H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Bromo-ethyl)-3-(4-fluoro-phenyl)-3H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-Bromo-ethyl)-3-(4-fluoro-phenyl)-3H-pyrimidin-4-one

Molecular Formula

C12H10BrFN2O

Molecular Weight

297.12 g/mol

IUPAC Name

2-(1-bromoethyl)-3-(4-fluorophenyl)pyrimidin-4-one

InChI

InChI=1S/C12H10BrFN2O/c1-8(13)12-15-7-6-11(17)16(12)10-4-2-9(14)3-5-10/h2-8H,1H3

InChI Key

YTNKTTWMOIZWBB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=O)N1C2=CC=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the pyrimidinone (24) (150 mg, 0.69 mmol) and sodium acetate (140 mg) in glacial acetic acid (1.5 mL) was warmed to 40° C. and treated dropwise with a preformed bromine solution (0.7 mL bromine in 10 mL of glacial acetic acid) (0.55 mL, 0.69 mmol). After 2 h, water (20 mL) was added to the mixture which was subsequently basified with potassium carbonate, and extracted with dichloromethane (2×10 mL). The combined organic phases were washed with water (10 mL), dried (MgSO4), and concentrated to give the title bromide (25) (196 mg, 96%) as a pale brown oil:
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
96%

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